![molecular formula C10H16ClN3O2 B1420854 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1221722-77-5](/img/structure/B1420854.png)
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride
Overview
Description
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride, commonly known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a small molecule that has been used for scientific research purposes due to its ability to activate the α7 nAChR, which is involved in various physiological and pathological processes.
Scientific Research Applications
Neurological Disorders
This compound has shown potential in the study of neurological disorders due to its action on M1 muscarinic acetylcholine receptors (mAChRs) . These receptors are abundant in postsynaptic nerve terminals of all forebrain regions and are implicated in the cognitive decline associated with Alzheimer’s disease and other central nervous system pathologies.
Development of PET Tracers
The compound is used in the development of subtype-selective positron emission tomography (PET) tracers for mAChRs . This is significant for the diagnosis and study of various brain disorders, as it allows for the visualization of receptor distribution and density.
Synthesis of Radiolabeled Compounds
The compound serves as a precursor in the synthesis of radiolabeled compounds, particularly 18F-labeled agonists for M1 mAChRs . This is crucial for creating effective PET tracers.
properties
IUPAC Name |
5-methyl-N-piperidin-4-yl-1,2-oxazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-9(6-12-15-7)10(14)13-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELGCJYVHILGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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